molecular formula C7H12O2 B14451196 4-Hydroxy-3-methylidenehexan-2-one CAS No. 73255-30-8

4-Hydroxy-3-methylidenehexan-2-one

Katalognummer: B14451196
CAS-Nummer: 73255-30-8
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: QJDSREBWOROHEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-methylidenehexan-2-one is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a hydroxyl group and a methylidene group attached to a hexanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylidenehexan-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with 4-hydroxybutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-methylidenehexan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-oxo-3-methylidenehexanoic acid.

    Reduction: Formation of 4-hydroxy-3-methylidenehexanol.

    Substitution: Formation of 4-chloro-3-methylidenehexan-2-one.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-methylidenehexan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-methylidenehexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    3-Hydroxy-4-pyranones: Noted for their diverse therapeutic potential, including antibacterial and anticancer properties.

Uniqueness: 4-Hydroxy-3-methylidenehexan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

73255-30-8

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

4-hydroxy-3-methylidenehexan-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3

InChI-Schlüssel

QJDSREBWOROHEM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=C)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.